2-(methylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Description
2-(Methylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a benzamide derivative featuring a methylthio (-SMe) substituent at the 2-position of the benzamide ring and a 1-oxo-tetrahydroisoquinoline moiety linked via an amide bond. The methylthio group may enhance lipophilicity and influence binding interactions, while the tetrahydroisoquinoline scaffold is known for its role in modulating receptor affinity .
Properties
IUPAC Name |
2-methylsulfanyl-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-22-15-5-3-2-4-13(15)17(21)19-12-7-6-11-8-9-18-16(20)14(11)10-12/h2-7,10H,8-9H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFZEUTXAJKFOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC3=C(CCNC3=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1-Oxo-1,2,3,4-Tetrahydroisoquinolin-7-amine Core
Castagnoli-Cushman Reaction for Tetrahydroisoquinolinone Formation
The Castagnoli-Cushman reaction, a well-established method for synthesizing 3,4-dihydroisoquinolin-1-ones, involves the cyclocondensation of homophthalic anhydrides with imines or their synthetic equivalents. For the target compound, homophthalic anhydride (1) reacts with a substituted imine (2) to form the 1-oxo-tetrahydroisoquinoline scaffold. Critically, the imine’s substituent dictates the position of functional groups on the aromatic ring. For example, using a nitro-substituted imine precursor enables the introduction of a nitro group at the 7-position of the tetrahydroisoquinolinone.
Key Reaction Conditions :
- Solvent: Toluene (reflux, 45 minutes).
- Post-reaction treatment: Dissolution in 10% NaOH to favor trans-diastereomer formation.
- Yield: 60–75% for analogous tetrahydroisoquinoline carboxylic acids.
Functionalization at the 7-Position
To introduce the 7-amino group, nitration or direct incorporation of a nitro group during the Castagnoli-Cushman reaction is followed by reduction:
Nitration of the Tetrahydroisoquinolinone Core
Electrophilic nitration of the tetrahydroisoquinolinone aromatic ring requires careful regiochemical control. Activating groups (e.g., methoxy) direct nitration to specific positions. For instance, Schmidt reaction-derived 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (1 in) can be demethylated and nitrated, but this approach introduces synthetic complexity.
Reduction of Nitro to Amine
Catalytic hydrogenation (H₂, Pd/C) or alternative reducing agents (e.g., Fe/HCl) convert the 7-nitro group to an amine. For example, nitro-to-amine reductions in similar tetrahydroisoquinoline systems proceed in >80% yield.
Synthesis of 2-(Methylthio)Benzoyl Chloride
Preparation of 2-(Methylthio)Benzoic Acid
2-(Methylthio)benzoic acid is synthesized via thioetherification of 2-chlorobenzoic acid with methanethiol under basic conditions (K₂CO₃, DMF).
Reaction Scheme :
$$
\text{2-ClC}6\text{H}4\text{COOH} + \text{CH}3\text{SH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-(CH}3\text{S)C}6\text{H}4\text{COOH}
$$
Yield: 70–85%.
Amidation of 7-Amino-1-Oxo-Tetrahydroisoquinoline
Coupling Reaction
The 7-amine undergoes amidation with 2-(methylthio)benzoyl chloride in the presence of a base (e.g., triethylamine):
Reaction Conditions :
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature: 0°C to room temperature.
- Yield: 65–80% for analogous benzamide formations.
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride, releasing HCl.
Analytical Data and Characterization
Spectroscopic Validation
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the tetrahydroisoquinolinone moiety can be reduced to form alcohols.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
2-(methylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure, which may interact with various biological targets.
Material Science: The compound’s unique properties can be utilized in the development of new materials with specific functionalities.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The benzamide core can interact with proteins or enzymes, potentially inhibiting their activity. The tetrahydroisoquinolinone moiety may enhance binding affinity through hydrophobic interactions, while the methylthio group can participate in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(methylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide with analogous benzamide derivatives, focusing on structural variations, physicochemical properties, and reported applications.
3,4-Diethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Structure : Differs in the substitution pattern on the benzamide ring (3,4-diethoxy groups instead of 2-methylthio).
N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil)
- Structure : Contains a trifluoromethyl (-CF₃) group at the 2-position and an isopropoxy-substituted phenyl ring.
- Applications : A registered fungicide targeting Rhizoctonia solani in crops. The -CF₃ group enhances electronegativity and resistance to oxidative degradation compared to methylthio .
- Comparison : The trifluoromethyl group in flutolanil likely confers greater environmental persistence than the methylthio group in the target compound .
4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Structure: Features a tert-butyl group at the 4-position and an isobutyryl-modified tetrahydroquinoline ring.
- Properties : The tert-butyl group significantly increases hydrophobicity (logP ~4.5), whereas the methylthio group in the target compound offers moderate lipophilicity.
- Synthesis : This compound’s safety data sheet highlights handling precautions for amide derivatives, suggesting shared reactivity concerns with the target molecule .
Table 1: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Methylthio vs. Trifluoromethyl : The methylthio group in the target compound may offer reversible binding interactions (via sulfur’s lone pairs) compared to the electron-withdrawing -CF₃ group in flutolanil, which stabilizes aromatic rings against nucleophilic attack .
- Tetrahydroisoquinoline Modifications: The 1-oxo group in the target compound could facilitate hydrogen bonding with biological targets, a feature absent in the isobutyryl-modified analog .
- Synthetic Challenges : highlights the use of sodium hydride and DMF in synthesizing arylthio derivatives, suggesting similar harsh conditions may apply to the target compound’s production .
Limitations and Knowledge Gaps
- Direct bioactivity data for this compound are absent in the provided evidence. Comparisons rely on structural analogs and inferred properties.
- Environmental fate and toxicity profiles remain uncharacterized, necessitating further study.
Biological Activity
2-(Methylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 250.33 g/mol
The compound features a tetrahydroisoquinoline moiety, which is known for its diverse pharmacological activities.
Research indicates that compounds similar to this compound may act as Nrf2 activators . Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. The activation of Nrf2 leads to the transcription of various cytoprotective genes, suggesting a role in combating oxidative stress-related diseases .
Antioxidant Activity
Studies have shown that the activation of the Nrf2 pathway by this compound can enhance the cellular defense against oxidative stress. This is particularly relevant in conditions like neurodegenerative diseases and cancer, where oxidative stress plays a critical role in disease progression .
Therapeutic Applications
The potential therapeutic applications of this compound are broad and include:
- Neuroprotection : By activating the Nrf2 pathway, the compound may protect neuronal cells from oxidative damage.
- Cancer Therapy : The modulation of oxidative stress responses can influence tumor growth and survival.
Case Studies
- Neuroprotection in Animal Models : In preclinical studies involving animal models of neurodegeneration, administration of Nrf2 activators has resulted in reduced neuronal loss and improved behavioral outcomes .
- Cancer Cell Lines : In vitro studies have demonstrated that compounds activating Nrf2 can inhibit the proliferation of various cancer cell lines by promoting apoptosis and reducing cell viability .
Comparative Biological Activity Table
| Compound Name | Mechanism of Action | Key Findings | Therapeutic Potential |
|---|---|---|---|
| This compound | Nrf2 Activation | Enhances antioxidant response; protects against oxidative stress | Neuroprotection; Cancer therapy |
| Similar Benzamide Derivatives | Antifungal Activity | Effective against Botrytis cinerea and other fungi | Agricultural applications |
| Tetrahydroisoquinoline Compounds | Various (e.g., kinase inhibition) | Potential for treating cancers and metabolic disorders | Oncology; Metabolic diseases |
Q & A
What are the key synthetic pathways for synthesizing 2-(methylthio)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, and what analytical techniques ensure purity?
Basic Research Question
The synthesis typically involves nucleophilic substitution and condensation reactions. For example, the methylthio group may be introduced via thiol-alkylation, while the tetrahydroisoquinolinone core is assembled through cyclization reactions. Critical parameters include temperature control during reflux and precise stoichiometric ratios of reagents to minimize side products . Analytical techniques like HPLC (for purity assessment) and NMR spectroscopy (for structural confirmation) are essential. For instance, H NMR can verify the integration of aromatic protons and methylthio groups, while HPLC (C18 column, acetonitrile/water gradient) quantifies impurities below 1% .
Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Basic Research Question
NMR spectroscopy (1D H, C, and 2D COSY/HSQC) is critical for confirming the isoquinolinone scaffold and benzamide linkage. For example, the downfield shift of the amide proton (~10–12 ppm) confirms hydrogen bonding. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ ion). Chromatographically, reverse-phase HPLC with UV detection at 254 nm ensures purity, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
How can reaction parameters such as temperature and solvent selection be optimized to enhance the yield of this compound?
Advanced Research Question
Optimization requires a factorial design approach. For example, elevated temperatures (80–100°C) may accelerate cyclization but risk decomposition. Solvent polarity (e.g., DMF vs. THF) influences reaction kinetics: polar aprotic solvents stabilize intermediates in SNAr reactions. A study using Design of Experiments (DoE) identified optimal conditions as 90°C in DMF with a 1.2:1 molar ratio of benzoyl chloride to isoquinolinone precursor, achieving 78% yield .
What in vitro methodologies are appropriate for elucidating the compound's interaction with biological targets?
Advanced Research Question
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinities (e.g., KD values) to enzymes like kinases. For cellular activity, dose-response assays (IC50 determination) in cancer cell lines (e.g., MTT assays) are standard. Concurrently, Western blotting can validate target modulation (e.g., phosphorylation inhibition). For example, a study using SPR reported a KD of 120 nM for Aurora kinase A, corroborated by IC50 = 350 nM in HeLa cells .
How should researchers address contradictions in biological activity data across different studies involving this compound?
Advanced Research Question
Contradictions often arise from methodological variability. To resolve this:
- Cross-validate assays : Compare results from SPR, ITC, and cellular assays.
- Control for physicochemical properties : Adjust for solubility (e.g., DMSO concentration ≤0.1%) and stability (e.g., HPLC monitoring of degradation).
- Replicate under standardized conditions : Use the same cell line passage number and serum-free media during assays. A 2025 study resolved discrepancies in IC50 values (200–500 nM) by standardizing ATP concentrations in kinase assays .
What theoretical frameworks guide the investigation of this compound's mechanism of action?
Advanced Research Question
The structure-activity relationship (SAR) framework links substituent effects (e.g., methylthio vs. methoxy groups) to biological potency. For example, replacing methylthio with bulkier groups reduced kinase inhibition, suggesting steric hindrance at the binding pocket. Additionally, molecular docking (using AutoDock Vina) predicts binding poses within ATP-binding sites, validated by mutagenesis studies (e.g., Ala substitution at Lys62 abolished activity) .
How can experimental designs like split-plot or factorial approaches improve studies on this compound's bioactivity?
Advanced Research Question
A split-plot design (e.g., randomized blocks with subplots for dose and time) reduces variability in in vivo studies. For example, a 2021 study on antioxidant activity used:
- Main plots : Compound concentration (0.1–10 µM).
- Subplots : Exposure time (24–72 hours).
- Replicates : Four replicates per condition.
This design identified time-dependent cytotoxicity (EC50 = 5 µM at 72 hours) not observed at 24 hours .
What strategies are effective for derivatizing this compound to explore structure-activity relationships?
Advanced Research Question
Position-specific derivatization : Modify the methylthio group (e.g., oxidize to sulfone) or the isoquinolinone nitrogen (e.g., alkylation). For example, replacing the methylthio with a sulfonyl group increased solubility (logP from 3.2 to 2.1) but reduced permeability (Papp = 1.2 × 10⁻⁶ cm/s in Caco-2 assays). Parallel synthesis via Ugi reactions generates diverse analogs for high-throughput screening .
What methodologies are recommended for determining the compound's physicochemical properties, such as solubility and partition coefficients?
Basic Research Question
Solubility : Use the shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2), analyzed via UV spectrophotometry.
logP : Employ the octanol-water partition method with HPLC quantification. For example, logP = 3.2 ± 0.1 indicates moderate lipophilicity.
Melting point : Differential Scanning Calorimetry (DSC) at 10°C/min heating rate confirms crystalline purity (e.g., sharp endotherm at 215°C) .
How can computational modeling aid in predicting the compound's metabolic stability and toxicity?
Advanced Research Question
ADMET prediction tools (e.g., SwissADME, ProTox-II) analyze:
- Metabolic sites : CYP3A4-mediated oxidation of the methylthio group (predicted t1/2 = 2.3 hours).
- Toxicity : Ames test predictions (negative for mutagenicity) and hERG inhibition risk (IC50 > 10 µM).
Molecular dynamics simulations (GROMACS) assess binding stability in target proteins, revealing hydrogen bonds with Asp274 in kinase domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
